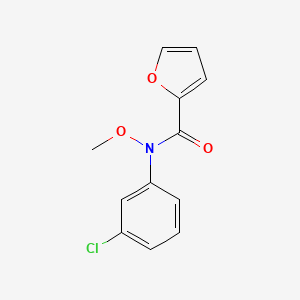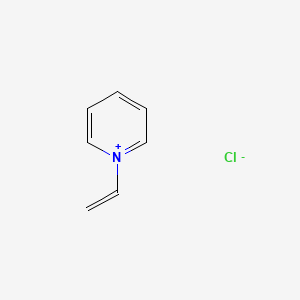![molecular formula C17H13BrO2 B14669158 Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate CAS No. 41825-93-8](/img/structure/B14669158.png)
Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromospiro[cyclopropane-1,9’-fluorene]-2-carboxylate is a unique organic compound characterized by a spirocyclic structure. This compound features a cyclopropane ring fused to a fluorene moiety, with a bromine atom and a carboxylate ester group attached. The spirocyclic structure imparts significant strain and reactivity, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromospiro[cyclopropane-1,9’-fluorene]-2-carboxylate typically involves the Corey–Chaykovsky reaction. This method uses fluorene-9-one azine and dimethyloxosulfonium methylide as starting materials. The reaction proceeds with the formation of a spirocyclopropane intermediate, which is then brominated to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the bromination step can be scaled up using industrial brominating agents under controlled conditions to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromospiro[cyclopropane-1,9’-fluorene]-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an amine derivative, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
Methyl 2-bromospiro[cyclopropane-1,9’-fluorene]-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique structural features that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of methyl 2-bromospiro[cyclopropane-1,9’-fluorene]-2-carboxylate involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites of enzymes or receptors, potentially inhibiting their activity. The bromine atom and carboxylate group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Another spirocyclic compound with a similar structure but different functional groups.
Spiro[cyclopropane-1,2’-steroids]: Compounds with a spirocyclopropane ring fused to a steroid moiety, exhibiting different biological activities.
Spiro[acridine-9,9’-fluorene]: A spirocyclic compound with an acridine moiety, used in various chemical and biological applications.
Uniqueness: Methyl 2-bromospiro[cyclopropane-1,9’-fluorene]-2-carboxylate is unique due to its specific combination of a cyclopropane ring, fluorene moiety, bromine atom, and carboxylate ester group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
CAS No. |
41825-93-8 |
|---|---|
Molecular Formula |
C17H13BrO2 |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
methyl 1-bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylate |
InChI |
InChI=1S/C17H13BrO2/c1-20-15(19)17(18)10-16(17)13-8-4-2-6-11(13)12-7-3-5-9-14(12)16/h2-9H,10H2,1H3 |
InChI Key |
OTAKMSOTFNDCPT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC12C3=CC=CC=C3C4=CC=CC=C24)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



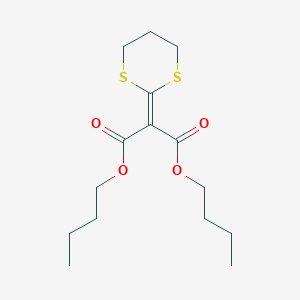
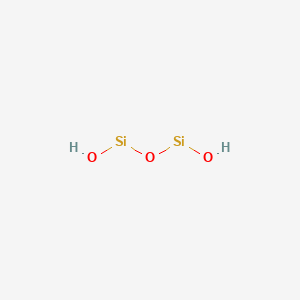
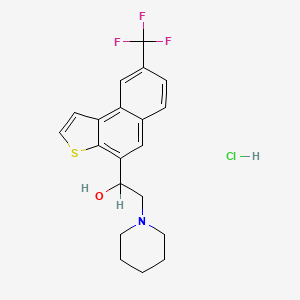
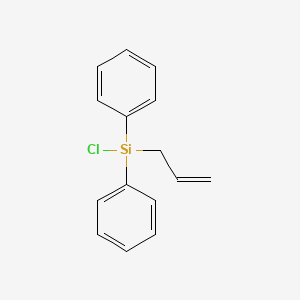
![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)
![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)
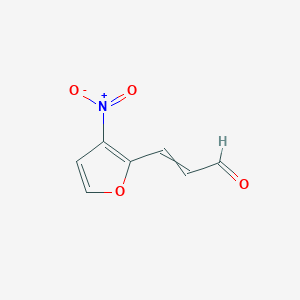
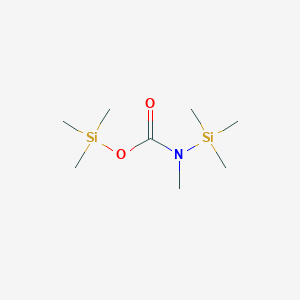
![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)
